molecular formula C9H12S B12964973 (R)-1-Phenylpropane-2-thiol

(R)-1-Phenylpropane-2-thiol

Cat. No.: B12964973
M. Wt: 152.26 g/mol
InChI Key: ACTXIMLSMCEGSC-MRVPVSSYSA-N
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Description

®-1-Phenylpropane-2-thiol is an organic compound characterized by a thiol group attached to a propane chain with a phenyl group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylpropane-2-thiol typically involves the reaction of ®-1-Phenylpropane-2-ol with thiolating agents. One common method is the use of thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-1-Phenylpropane-2-thiol may involve more scalable methods such as catalytic hydrogenation of precursor compounds or the use of continuous flow reactors to optimize yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylpropane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

®-1-Phenylpropane-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, particularly in the context of thiol-disulfide exchange reactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Phenylpropane-2-thiol involves its thiol group, which can interact with various molecular targets through thiol-disulfide exchange reactions. This interaction can modulate the activity of enzymes and proteins, influencing cellular pathways and biological processes. The compound’s ability to undergo oxidation and reduction also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethanethiol: Similar structure but with a shorter carbon chain.

    2-Phenylpropane-1-thiol: Thiol group located at a different position on the propane chain.

    Benzyl mercaptan: Contains a benzyl group instead of a phenyl group.

Uniqueness

®-1-Phenylpropane-2-thiol is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the phenyl group and the thiol group at specific positions on the propane chain imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

(2R)-1-phenylpropane-2-thiol

InChI

InChI=1S/C9H12S/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1

InChI Key

ACTXIMLSMCEGSC-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)S

Canonical SMILES

CC(CC1=CC=CC=C1)S

Origin of Product

United States

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